N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamido]benzamide
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Overview
Description
N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide is a complex organic compound with the molecular formula C32H27N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with phthalic anhydride to form N-benzylphthalimide. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-benzyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Finally, the compound is subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl groups.
Scientific Research Applications
N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propionamide
- N-(4-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propionamide
- N-(2,4-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Uniqueness
N,N-Dibenzyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzamide is unique due to its dual benzyl groups, which enhance its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dibenzyl-2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O4/c36-29(19-20-35-31(38)25-15-7-8-16-26(25)32(35)39)33-28-18-10-9-17-27(28)30(37)34(21-23-11-3-1-4-12-23)22-24-13-5-2-6-14-24/h1-18H,19-22H2,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBCFANJYDDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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